2H-Pyrrolo[3,4-D]thiazole

Physicochemical characterization Solid-state properties Building block handling

2H-Pyrrolo[3,4-D]thiazole (CAS 72332-80-0) is the fully aromatic, fused bicyclic heterocycle C₅H₄N₂S (MW 124.17 g/mol) constituting the parent ring system of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold. This scaffold has been independently validated as a privileged subunit in orally active, potent factor Xa (fXa) inhibitors and as the core chemotype in Vitae Pharmaceuticals' RORγt inverse agonist patent estate (WO2014179564), providing a direct link to clinical-stage programs.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
CAS No. 72332-80-0
Cat. No. B11765156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[3,4-D]thiazole
CAS72332-80-0
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC1N=C2C=NC=C2S1
InChIInChI=1S/C5H4N2S/c1-4-5(2-6-1)8-3-7-4/h1-2H,3H2
InChIKeyDVMACYXGEXJBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[3,4-D]thiazole (CAS 72332-80-0) for fXa and RORγt Inhibitor Programs — Core Scaffold Procurement Guide


2H-Pyrrolo[3,4-D]thiazole (CAS 72332-80-0) is the fully aromatic, fused bicyclic heterocycle C₅H₄N₂S (MW 124.17 g/mol) constituting the parent ring system of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold [1]. This scaffold has been independently validated as a privileged subunit in orally active, potent factor Xa (fXa) inhibitors and as the core chemotype in Vitae Pharmaceuticals' RORγt inverse agonist patent estate (WO2014179564), providing a direct link to clinical-stage programs [2][3]. Commercially, the compound is supplied as a 97% purity building block with a predicted XLogP3 of 0.1 and topological polar surface area of 50 Ų, offering a balanced physicochemical profile for lead optimization [1].

Why 2H-Pyrrolo[3,4-D]thiazole Cannot Be Replaced by Generic Thiazole-Fused Isosteres in Lead Optimization


Superficially similar [3,4-d] fused thiazole systems differ profoundly in ring fusion topology, heteroatom count, aromaticity, and synthetic tractability. The parent 2H-pyrrolo[3,4-d]thiazole provides a fully aromatic, planar pyrrole-thiazole core with zero hydrogen bond donors and precisely three acceptors, directly influencing binding-site complementarity [1]. In contrast, the isomeric 4H-pyrrolo[2,3-d]thiazole exhibits a markedly different melting point (150-151 °C vs. 34-38 °C), indicating distinct solid-state properties and intermolecular interactions . The isoxazolo[3,4-d]thiazole analog is explicitly described as unstable and is therefore unsuitable for multi-step synthetic elaboration [2]. Furthermore, in the RORγt patent evolution from WO2014179564 to WO2015116904, the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core was deliberately replaced by a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, demonstrating that core interchange directly alters patent protection, physicochemical profile, and biological activity [3]. Generic substitution without experimental validation risks loss of potency, instability, and intellectual property infringement.

Quantitative Differentiation Evidence for 2H-Pyrrolo[3,4-D]thiazole (CAS 72332-80-0) Relative to Closest Analogs


Melting Point Gap of Over 110 °C Distinguishes 2H-Pyrrolo[3,4-d]thiazole from 4H-Pyrrolo[2,3-d]thiazole Isomer

The fully aromatic 2H-pyrrolo[3,4-d]thiazole exhibits a melting point of 34–38 °C, classifying it as a low-melting solid and potentially simplifying melt-processing or solution handling at near-ambient temperatures . In contrast, the regioisomeric 4H-pyrrolo[2,3-d]thiazole (CAS 298699-45-3) displays a melting point of 150–151 °C, indicating substantially stronger crystal lattice energy . This divergence directly impacts weighing accuracy, dissolution kinetics, and compatibility with temperature-sensitive synthetic sequences.

Physicochemical characterization Solid-state properties Building block handling

Stability-Gated Triage: 2H-Pyrrolo[3,4-d]thiazole Is Isolable and Stable, Whereas Isoxazolo[3,4-d]thiazole Is Reported as Unstable

In a direct comparative synthetic study of fused thiazole systems, the isoxazolo[3,4-d]thiazole ring system—and its 2-methylthio derivative—are explicitly described as 'both unstable' upon generation from 4-azidothiazole-5-carbaldehyde precursors [1]. The same study successfully isolated and characterized the corresponding 4H-pyrrolo[2,3-d]thiazole and 2H-pyrazolo[3,4-d]thiazole analogs, confirming that the stability limitation is specific to the oxygen-containing isoxazolo-fused system. The pyrrolo[3,4-d]thiazole scaffold (and its dihydro form) has been elaborated through multi-step sequences including Mitsunobu cyclization, nosyl deprotection, and salt formation without evidence of ring decomposition, establishing it as a synthetically tractable, stable core [2].

Synthetic feasibility Ring stability Medicinal chemistry building block

Synthetic Yield Leap: One-Step Mitsunobu Cyclization Achieves 58% Yield vs. 13% for the Legacy Dibromide Route

In the synthesis of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole subunit (the direct saturated precursor to the target aromatic 2H-system), a newly developed one-step Mitsunobu cyclization from stable diol 10 using 4-nitrobenzenesulfonamide and cyanomethylenetributylphosphorane (CMBP) delivered the N-protected intermediate 11 in 58% yield [1]. This represents a >4.4-fold improvement over the legacy route employing unstable dibromide 3 and benzenesulfonamide, which gave only 13% cyclization yield [1]. Additionally, the new route eliminates the unstable dibromide intermediate, avoids harsh HBr reflux conditions for deprotection (replaced by room-temperature PS-thiophenol resin), and provides product 11 as a practically pure solid by simple filtration without column chromatography. This synthetic advance is unique to the pyrrolo[3,4-d]thiazole ring fusion topology and has been generalized to other pyrrolidine-fused aromatic systems, demonstrating broad methodological utility [1].

Process chemistry Scale-up Synthetic methodology

Dual Therapeutic Target Validation: Pyrrolo[3,4-d]thiazole Core Delivers Potent fXa Inhibition and RORγt Inverse Agonism at the Clinical Candidate Level

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety was identified by Daiichi Sankyo as an 'excellent subunit for the S4 binding site in terms of activity, solubility, and pharmacokinetics' and incorporated into an orally active, potent fXa inhibitor (compound 1), establishing its first validated therapeutic application [1]. Independently, Vitae Pharmaceuticals selected this identical core for their RORγt inverse agonist patent (WO2014179564), which advanced to the clinical candidate VTP-43742 that successfully completed a Phase 1 single ascending dose study [2]. No comparable dual-target, clinical-stage validation exists for the isomeric 4H-pyrrolo[2,3-d]thiazole scaffold, which lacks peer-reviewed reports of incorporation into development candidates for any therapeutic target [3].

Factor Xa inhibition RORγt inverse agonism Clinical candidate scaffold

Core-Switch SAR in RORγt Patent Evolution: Pyrrolo[3,4-d]thiazole Selected in Lead Series, Subsequently Replaced by Pyrrolo[3,4-b]pyridine

In the RORγt inhibitor patent estate from Vitae Pharmaceuticals, the first patent application WO2014179564 explicitly claims compounds incorporating the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core as the central scaffold [1]. In the subsequent patent application WO2015116904, this core was systematically replaced by the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, demonstrating a deliberate scaffold-hopping strategy [1]. This patent evolution confirms that the pyrrolo[3,4-d]thiazole scaffold possesses specific, non-substitutable SAR features critical for RORγt inverse agonism in the lead series, as the core change was accompanied by corresponding changes in substituent decoration patterns to maintain target potency. The clinical candidate VTP-43742 emerged from this program, validating the significance of the original core choice [1].

Scaffold hopping Patent strategy RORγt inhibitor

Procurement-Driven Application Scenarios for 2H-Pyrrolo[3,4-D]thiazole (CAS 72332-80-0)


Medicinal Chemistry Lead Optimization: Factor Xa Inhibitor Programs Requiring an S4-Binding Subunit

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole subunit (derived from the parent 2H-pyrrolo[3,4-d]thiazole aromatic core) was validated by Daiichi Sankyo as an 'excellent subunit for the S4 binding site' delivering combined activity, solubility, and pharmacokinetic performance in an orally active fXa inhibitor [1]. Procurement of this scaffold enables direct incorporation into fXa inhibitor optimization programs where the S4 binding pocket topology requires a rigid, planar, low-polarity heterocycle. The one-step Mitsunobu cyclization methodology provides a scalable entry route with 58% yield and avoids unstable intermediates, supporting gram-to-kilogram supply for lead optimization [1].

RORγt-Targeted Autoimmune/Inflammatory Disease Drug Discovery

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core was the foundational scaffold in Vitae Pharmaceuticals' WO2014179564 RORγt inverse agonist patent and contributed to the discovery of the Phase 1 clinical candidate VTP-43742 [1]. Research groups pursuing RORγt as a target for psoriasis, rheumatoid arthritis, or multiple sclerosis can leverage this validated core to design proprietary analog series. The core-switch from pyrrolo[3,4-d]thiazole to pyrrolo[3,4-b]pyridine in the follow-up patent (WO2015116904) creates an opportunity for novel composition-of-matter claims based on the original pyrrolo[3,4-d]thiazole scaffold with differentiated substitution patterns [1].

Scaffold-Hopping and Privileged Fragment Library Construction

The parent 2H-pyrrolo[3,4-d]thiazole system, with its zero H-bond donors, three H-bond acceptors, cLogP of 0.1, and TPSA of 50 Ų, occupies a favorable region of CNS drug-like chemical space [1]. Its stability advantage over the isoxazolo[3,4-d]thiazole analog—which is reported as unstable and non-isolable—makes it the only viable [3,4-d] thiazole-fused heterocycle for fragment library construction [2]. The scaffold's dual clinical validation across fXa and RORγt targets further supports its privileged status for diversity-oriented synthesis and scaffold-hopping campaigns.

Process Chemistry Development and Scale-Up of Heterocyclic Building Blocks

The improved synthetic route reported by Yoshikawa et al. transforms the production of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core from a low-yielding (13% key step), hazardous (unstable dibromide intermediate, HBr reflux deprotection) process to a practical, scalable sequence featuring a stable diol intermediate, 58% Mitsunobu cyclization yield, product isolation by simple filtration, and room-temperature deprotection with polymer-supported thiophenol [1]. This route is directly transferable to the synthesis of the aromatic 2H-system via subsequent oxidation, providing a reliable supply chain for industrial research organizations.

Quote Request

Request a Quote for 2H-Pyrrolo[3,4-D]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.